FORMOTEROL FUMARATE
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H28N2O8 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,19+;/m0./s1 |
InChI Key |
ZDUPYZMAPCZGJO-DZTPFQSQSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate arformoterol BD 40A eformoterol Foradil formoterol formoterol fumarate formoterol fumarate, ((R*,R*)-(+-))-isomer formoterol, ((R*,R*)-(+-))-isomer Oxis |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Formoterol Fumarate
Beta-Adrenergic Receptor Interaction Dynamics
The interaction of formoterol (B127741) with beta-adrenergic receptors is characterized by high potency, selectivity, and a unique kinetic profile that contributes to its long duration of action.
Formoterol is a potent and selective agonist of the beta-2 adrenoceptor. rndsystems.com Its primary therapeutic action is to relax the smooth muscles in the airways, which eases breathing. iipseries.org Inhaled formoterol has been shown to be 5 to 15 times more potent than salbutamol (B1663637) as a bronchodilator. nih.gov Studies on isolated human bronchus have also demonstrated that formoterol is approximately 100-fold more potent than salbutamol in its relaxant effects. rndsystems.com This high potency is a key characteristic of its pharmacological profile. Furthermore, formoterol exhibits a high degree of selectivity for the beta-2 adrenoceptor subtype. ersnet.org
The prolonged duration of action of formoterol is influenced by its binding kinetics and affinity for the beta-2 adrenoceptor. nih.gov Formoterol has a very high binding affinity for the beta-2 adrenoceptor. ersnet.org The dissociation constant (Kd), a measure of affinity, highlights this, with formoterol showing a pKd of 8.12 for the beta-2 receptor. rndsystems.com The affinity of a drug for its receptor is a critical factor, and recent studies emphasize that the kinetics of this binding process significantly contribute to the drug's effectiveness. ibmc.msk.ru While traditional drug design has focused on thermodynamic affinity, there is increasing attention on the association and dissociation rate constants of the ligand-receptor interaction. ibmc.msk.ru The lipophilicity of formoterol is also considered an important factor, as it may influence the amount of the drug that enters the cell membrane near the beta-2 adrenoceptor. nih.gov
Interactive Data Table: Affinity of Formoterol and Salbutamol for the Beta-2 Adrenoceptor
| Compound | pKd for Beta-2 Receptor |
|---|---|
| Formoterol | 8.12 rndsystems.com |
Formoterol demonstrates a significant selectivity for beta-2 adrenoceptors over beta-1 adrenoceptors. drugbank.com This selectivity is crucial as beta-2 receptors are predominant in bronchial smooth muscle, while beta-1 receptors are mainly found in the heart. drugbank.com Studies have shown that formoterol has an approximately 200-fold greater activity at beta-2 receptors compared to beta-1 receptors. drugbank.com Another source indicates a 330-fold selectivity for β2 over β1 receptors, with pKd values of 8.12 and 5.58, respectively. rndsystems.com This high selectivity is attributed to its selective affinity for the beta-2 adrenoceptor. nih.govnih.govresearchgate.net
Interactive Data Table: Selectivity of Formoterol for Beta-Adrenoceptor Subtypes
| Receptor Subtype | pKd | Selectivity Ratio (β2 vs. β1) |
|---|---|---|
| Beta-2 | 8.12 rndsystems.com | ~330-fold rndsystems.com |
Receptor Subtype Selectivity Ratios (β2 vs. β1) in Experimental Systems
Intracellular Signaling Cascades and Downstream Effects
The binding of formoterol to the beta-2 adrenoceptor initiates a series of intracellular events, leading to the desired therapeutic outcome.
Upon activation by formoterol, the beta-2 adrenoceptor, a Gs-protein-coupled receptor, stimulates the enzyme adenylyl cyclase. drugbank.comspandidos-publications.comoup.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). drugbank.comwikipedia.org The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway. drugbank.comspandidos-publications.com This elevation in cAMP mediates the relaxation of bronchial smooth muscle, leading to bronchodilation. drugbank.com Studies have shown that formoterol treatment significantly up-regulates the expression of Mitogen-activated protein kinase phosphatase (MKP) 1, an anti-inflammatory mediator, and this effect is mediated by the cAMP-adenylate cyclase pathway. atsjournals.org
Modulation of Protein Kinase A (PKA) Dependent Pathways
Formoterol fumarate (B1241708) exerts its primary pharmacological effects through its action as a selective beta-2 adrenergic receptor agonist. drugbank.comebi.ac.ukwikipedia.org The activation of these G protein-coupled receptors on the cell surface initiates a well-defined intracellular signaling cascade. researchgate.nettaylorandfrancis.com Upon binding of formoterol, the beta-2 adrenergic receptor stimulates the enzyme adenylyl cyclase. drugbank.compatsnap.comfda.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). patsnap.comfda.gov
The subsequent elevation of intracellular cAMP levels is a critical step that leads to the activation of Protein Kinase A (PKA). ersnet.orgnih.govgenome.jp PKA is a key enzyme that, once activated, phosphorylates a multitude of specific protein substrates within the cell, thereby modulating their function and leading to a physiological response. genome.jp In the context of bronchial smooth muscle cells, this PKA-dependent phosphorylation cascade results in muscle relaxation and subsequent bronchodilation. drugbank.compatsnap.com
The influence of the cAMP-PKA pathway extends to various cell types. In human neutrophils, for instance, formoterol has been shown to suppress the generation of reactive oxygen species (ROS) and the release of elastase. ersnet.org These inhibitory effects are directly associated with significant increases in intracellular cAMP, pointing to a PKA-mediated mechanism of action. ersnet.org Similarly, in studies involving osteoblast-like cells, formoterol was found to induce the expression of the c-fos gene through a mechanism dependent on the elevation of cAMP and the subsequent activation of the PKA pathway. nih.gov Research on human bronchial epithelia has also demonstrated that the release of interleukin-6 (IL-6) induced by formoterol can be partially inhibited by a PKA-specific inhibitor, further implicating this pathway. nih.gov However, it is noteworthy that the reliance on the PKA pathway can be cell-type specific. In preclinical models of Parkinson's disease, the neuroprotective effects of formoterol were linked to the restoration of ERK signaling and the inhibition of Akt overactivity, rather than being primarily regulated by PKA. mdpi.comresearchgate.net
Molecular Mechanisms Underlying Prolonged Receptor Activation and Duration of Action
A defining characteristic of formoterol is its prolonged duration of action, which can last for 12 hours or more following administration. drugbank.comwikipedia.orgnih.gov This extended activity profile distinguishes it from short-acting beta-2 agonists. The precise molecular mechanisms responsible for this sustained effect have been the subject of extensive scientific investigation, leading to the development of several prominent theories. nih.goversnet.orgnih.gov
Plasmalemma Lipid Bilayer Diffusion Microkinetics
The most widely accepted explanation for formoterol's long-lasting effect is the plasmalemma diffusion microkinetic model. nih.govresearchgate.netersnet.org This theory is based on the physicochemical properties of the formoterol molecule, which is characterized by moderate lipophilicity. ersnet.orgnih.gov According to this model, the lipid bilayer of the cell membrane, particularly in airway smooth muscle, functions as a depot or reservoir for formoterol molecules. researchgate.netersnet.orgnih.govunimelb.edu.au
After administration, formoterol molecules partition into the lipid membrane. From this depot, the drug can slowly and continuously diffuse to the active site of the beta-2 adrenoceptor, ensuring a sustained interaction and prolonged receptor activation. ersnet.orgnih.gov This mechanism explains why the duration of formoterol's action is dependent on its concentration; a higher concentration leads to a larger depot within the membrane and thus a longer duration of effect. researchgate.net This model also accounts for the "reassertion" phenomenon observed in in-vitro studies, where the relaxant effect of formoterol on airway smooth muscle persists even after repeated washing of the tissue, as the membrane-bound drug continues to leach out and activate the receptors. nih.govunimelb.edu.au
Exosite Binding and Receptor Dwell Time Theories
An alternative hypothesis, known as the "exosite" binding theory, was originally proposed to explain the long duration of action of salmeterol (B1361061), another long-acting beta-agonist. researchgate.netresearchgate.net This model posits that the drug molecule binds to a secondary "exosite" on or near the beta-2 adrenoceptor, which acts as an anchor. researchgate.net This anchoring allows the active portion of the molecule to repeatedly engage with and stimulate the receptor's active site. researchgate.netresearchgate.net While the exosite theory is more strongly associated with salmeterol, it is sometimes discussed in comparison to formoterol's mechanism. nih.govresearchgate.net However, most evidence supports the plasmalemma diffusion model as the primary mechanism for formoterol, and it has been proposed as a unifying theory that could explain the properties of both drugs. nih.goversnet.orgersnet.org While some research suggests the micro-kinetic theory is sufficient to explain the long duration of action, the exosite theory cannot be definitively excluded based on current data. nih.gov
Formoterol Fumarate's Influence on Cellular Homeostasis and Pathway Modulation
Beyond its immediate effects on receptor signaling, this compound has been shown to modulate fundamental cellular processes, including mitochondrial biogenesis and key signaling pathways that govern cell growth and metabolism. These actions highlight a broader influence on cellular homeostasis.
Regulation of Mitochondrial Biogenesis and Function in Preclinical Models
A significant body of preclinical research has identified formoterol as a potent inducer of mitochondrial biogenesis, the process of generating new mitochondria. arizona.eduresearchgate.netnih.gov This has positioned formoterol as a compound of interest for therapeutic strategies in diseases characterized by mitochondrial dysfunction. arizona.edufrontiersin.orgmdpi.com
| Model System | Key Findings | Markers Analyzed | Citation |
|---|---|---|---|
| Mouse Model of Acute Kidney Injury (AKI) | Restored renal and mitochondrial function; stimulated mitochondrial biogenesis. | PGC-1α, mitochondrial proteins, renal function markers. | arizona.edunih.gov |
| Naive Mice (Kidney and Heart) | Increased mtDNA copy number and expression of mitochondrial genes. | PGC-1α, ATP6, ND1, ND6, NDUFB8, mtDNA. | google.com |
| Cell Model of Parkinson's Disease (UQCRC1 mutation) | Restored mitochondrial function and rebalanced mitochondrial dynamics. | mtDNA copy number, complex III respiration, Drp-1, Mfn2. | mdpi.comnih.gov |
| Rabbit Renal Proximal Tubular Cells (RPTCs) | Induced mitochondrial biogenesis via sGC/cGMP/PKG/p38 MAPK pathway. | PGC-1α, electron transport chain proteins. | researchgate.netphysiology.org |
Impact on Akt-mTOR Signaling Pathway in Cellular and Animal Studies
The Akt-mTOR signaling pathway is a central regulator of cellular growth, proliferation, and protein synthesis. Research has revealed that formoterol can modulate this pathway, although its effects appear to be highly dependent on the specific cell type and physiological context.
In animal studies using rat skeletal muscle, formoterol administration has been shown to activate the Akt-mTOR pathway. physiology.orgnih.gov This activation, evidenced by increased phosphorylation of Akt, the ribosomal protein S6 (a downstream target of the mTORC1 complex), and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leads to a transient increase in protein synthesis and contributes to muscle hypertrophy. nih.govresearchgate.netresearchgate.net In a rat model of endotoxin-induced muscle wasting, formoterol treatment was protective by preventing the typical lipopolysaccharide (LPS)-induced inhibition of the Akt/mTOR cascade. physiology.org
In contrast, the effect of formoterol on this pathway can be inhibitory in other contexts. For example, in a cellular model of Parkinson's disease, the neuroprotective benefits of formoterol were associated with the inhibition of Akt overactivity. mdpi.comresearchgate.netnih.gov Furthermore, in studies on human pulmonary arterial vascular smooth muscle cells, formoterol did not alter the activation of the mTORC1 and mTORC2 signaling pathways that were induced by growth factors or chronic hypoxia. nih.gov These divergent findings underscore the complex, context-dependent nature of formoterol's influence on the Akt-mTOR signaling cascade.
| Model System | Effect on Akt-mTOR Pathway | Key Findings | Citation |
|---|---|---|---|
| Rat Skeletal Muscle | Activation | Increased phosphorylation of Akt, S6, and 4E-BP1, leading to muscle hypertrophy. | nih.govresearchgate.netresearchgate.net |
| Rat Model of Endotoxemia | Activation (Prevents Inhibition) | Prevented LPS-induced inhibition of the Akt/mTOR cascade in muscle. | physiology.org |
| Cell Model of Parkinson's Disease | Inhibition | Beneficial effects were associated with the inhibition of Akt overactivity. | mdpi.comnih.gov |
| Human Pulmonary Arterial Smooth Muscle Cells | No Effect | Did not affect mTORC1 or mTORC2 activation by PDGF or hypoxia. | nih.gov |
Effects on Ubiquitin-Proteasome and Autophagy-Lysosome Systems
Formoterol has demonstrated notable effects on the ubiquitin-proteasome and autophagy-lysosome systems, particularly in the context of muscle protein metabolism. In experimental models of cancer cachexia, a condition characterized by significant muscle wasting, formoterol administration has been shown to counteract the loss of muscle mass. spandidos-publications.comnih.gov This anti-wasting effect is attributed to both an increase in protein synthesis and an inhibition of muscle proteolysis. nih.govaacrjournals.org
The primary mechanism for this anti-proteolytic action appears to be the inhibition of the ATP-ubiquitin-dependent proteolytic system. nih.govaacrjournals.org Studies have revealed that formoterol treatment leads to a reduction in the mRNA levels of ubiquitin and proteasome subunits in gastrocnemius muscles. aacrjournals.org This, in turn, is associated with decreased proteasome activity, suggesting a direct regulatory role for formoterol on the gene expression of components within this pathway. aacrjournals.org For instance, in tumor-bearing rats, the increased expression of C8 and C9 proteasome subunits and the E2 ubiquitin-conjugating enzyme was suppressed by formoterol treatment. aacrjournals.org
In a different experimental model using murine myotubes subjected to hyperthermia to induce protein degradation, formoterol significantly decreased the rate of protein degradation without affecting protein synthesis. nih.gov This reduction in proteolysis was linked to decreased gene expression of various components of the ubiquitin-dependent proteolytic system. nih.gov The anti-proteolytic effects of formoterol in this model were shown to be dependent on cyclic AMP (cAMP) formation. nih.gov
Research into the autophagy-lysosome pathway has shown that formoterol administration in rat skeletal muscle can transiently increase the mRNA levels of autophagy-related genes, such as light chain 3 beta (LC3b) and gamma-aminobutyric acid receptor-associated protein-like 1 (Gabarapl1), as well as the lysosomal hydrolases cathepsin B and cathepsin L. nih.gov This suggests a potential increase in autophagosome formation. nih.gov However, the protein content of other key autophagy-related proteins like Ulk1, Atg13, and the Atg5-Atg12 complex remained unchanged or even decreased, indicating a complex regulatory role. nih.gov The effects of formoterol on skeletal muscle mass are also mediated in part through the activation of the Akt-mTOR pathway, which can influence protein synthesis. nih.gov
Table 1: Effects of Formoterol on the Ubiquitin-Proteasome System in Experimental Models
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Tumor-bearing rats (cancer cachexia) | Decreased mRNA content of ubiquitin and proteasome subunits in gastrocnemius muscle. | aacrjournals.org |
| Suppressed the increased expression of C8 and C9 proteasome subunits. | aacrjournals.org | |
| Suppressed the increased expression of E2 ubiquitin-conjugating enzyme. | aacrjournals.org | |
| Murine myotubes (hyperthermia-induced proteolysis) | Significantly decreased protein degradation rate by 21%. | nih.gov |
| Decreased gene expression of components of the ubiquitin-dependent proteolytic system. | nih.gov |
Investigational Anti-inflammatory Properties in Experimental Test Systems
Formoterol has demonstrated a range of anti-inflammatory properties in various experimental settings, extending beyond its primary role as a bronchodilator. nih.govpatsnap.com These properties are primarily mediated through its action as a β2-adrenoceptor agonist, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which can modulate the activity of inflammatory cells. patsnap.comersnet.org
Modulation of Inflammatory Cell Infiltration (e.g., Eosinophils) in Murine Models
In murine models of allergic inflammation, formoterol has shown the ability to modulate the infiltration of inflammatory cells, including eosinophils. ersnet.org Eosinophils are key effector cells in allergic asthma, and their presence in the airways contributes to inflammation and tissue damage. mdpi.comfrontiersin.org
One study reported the inhibition of eosinophil infiltration by formoterol in subjects with asthma. ersnet.org In a murine model of severe asthma induced by Aspergillus fumigatus, however, inhaled formoterol did not produce a statistically significant reduction in total inflammatory cells, macrophages, neutrophils, eosinophils, or lymphocytes in bronchoalveolar lavage fluid when compared to a saline-treated vehicle group. acs.org In another study using a guinea pig model, inhaled formoterol was found to inhibit platelet-activating factor (PAF)-induced eosinophil accumulation in the lung, although this effect was observed at doses higher than those required for bronchodilation. nih.gov
Furthermore, in an in vitro study, formoterol was found to modestly but significantly attenuate the trans-basement membrane migration of eosinophils that was induced by neutrophils and interleukin-8 (IL-8). nih.gov This suggests that formoterol may interfere with the signaling cascades that lead to eosinophil recruitment. nih.gov
Inhibition of Pro-inflammatory Mediator Release from Experimental Cells
Formoterol has been shown to inhibit the release of various pro-inflammatory mediators from several types of experimental cells, including macrophages, monocytes, and mast cells. nih.goversnet.org
In studies using human monocyte-derived macrophages (MDM), formoterol inhibited the lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF). ersnet.orgresearchgate.net However, it did not inhibit the release of CXC chemokine ligand 8 (CXCL8). ersnet.orgresearchgate.net The inhibitory effects on TNF-α and GM-CSF release were attenuated by β-adrenoceptor antagonists, confirming the role of the β2-receptor. ersnet.org The mean effective concentration (EC50) for the inhibition of TNF-α and GM-CSF by formoterol was 2.4 nM and 24.6 nM, respectively. ersnet.orgresearchgate.net
Similarly, in human bronchial explants stimulated with LPS, formoterol significantly reduced the release of TNF-α, CCL2, CCL3, and IL-6. frontiersin.org In human bronchial epithelial cells, formoterol was found to reduce the secretion of GM-CSF but enhance the production of IL-8. ersnet.org
In human monocytic THP-1 cells, formoterol enhanced the LPS-induced production of the Th2-related chemokine, macrophage-derived chemokine (MDC). ersnet.org This suggests a complex, cell-type specific regulation of chemokine production by formoterol.
Table 2: Effect of Formoterol on Pro-inflammatory Mediator Release from Experimental Cells
| Cell Type | Stimulus | Mediator | Effect of Formoterol | EC50 (nM) | Reference |
|---|---|---|---|---|---|
| Human Monocyte-Derived Macrophages | LPS | TNF-α | Inhibition | 2.4 | ersnet.orgresearchgate.net |
| LPS | GM-CSF | Inhibition | 24.6 | ersnet.orgresearchgate.net | |
| LPS | CXCL8 | No Inhibition | - | ersnet.orgresearchgate.net | |
| Human Bronchial Explants | LPS | TNF-α | Inhibition (33%) | - | frontiersin.org |
| LPS | CCL2 | Inhibition (27%) | - | frontiersin.org | |
| LPS | CCL3 | Inhibition (28%) | - | frontiersin.org | |
| LPS | IL-6 | Inhibition (25%) | - | frontiersin.org | |
| Human Bronchial Epithelial Cells | TNF-α | GM-CSF | Inhibition (40-50%) | - | ersnet.org |
| TNF-α | IL-8 | Enhancement (~50%) | - | ersnet.org | |
| Human Monocytic THP-1 Cells | LPS | MDC | Enhancement | - | ersnet.org |
Preclinical Pharmacological Studies and Experimental Models
In Vitro and Isolated Tissue Preparations
Characterization of Airway Smooth Muscle Relaxation (e.g., Guinea Pig Trachea, Human Bronchus)
Formoterol (B127741) has demonstrated potent relaxant effects on airway smooth muscle in isolated tissue preparations. Studies on guinea pig trachea and human bronchus show that formoterol induces concentration-dependent relaxation. selleckchem.comnih.gov In preparations of guinea pig trachea pre-contracted with carbachol, formoterol's relaxing effect was less easily reversed by washing compared to the short-acting β2-agonist salbutamol (B1663637). ucl.ac.be This suggests a retention of the compound in the airway smooth muscle. selleckchem.com Similarly, in isolated human bronchus, formoterol exhibits a prolonged relaxant effect. The onset of action for formoterol in both guinea pig trachea and human bronchus is rapid, comparable to salbutamol but significantly faster than salmeterol (B1361061). ucl.ac.be
The relaxant properties of formoterol have been observed in both medium and small human airways. kcl.ac.uk In human isolated bronchi, formoterol completely relaxed tissues pre-contracted with acetylcholine (B1216132). researchgate.net The mechanism of this relaxation is attributed to its high efficacy and affinity for the β2-adrenoceptor. selleckchem.com
Comparative Pharmacological Efficacy and Potency against Reference Agonists
In comparative studies, formoterol consistently demonstrates high potency. In isolated human bronchi, the rank order of potency was determined as formoterol > fenoterol (B1672521) ≥ salmeterol ≥ isoprenaline ≥ salbutamol ≥ adrenaline ≥ terbutaline (B1683087). Specifically, formoterol was found to be 150–200 times more potent than isoprenaline and 50-120-fold more potent than salbutamol in relaxing isolated human bronchus and guinea pig trachea. nih.gov Compared to salmeterol, formoterol was 2-27 times more potent in these preparations. nih.gov
While formoterol is highly potent, its intrinsic activity can be influenced by the contractile state of the airway smooth muscle. In human bronchial preparations contracted with acetylcholine, the intrinsic activity of formoterol was higher than that of salbutamol, terbutaline, and salmeterol. The duration of action of formoterol is longer than that of salbutamol but shorter than that of salmeterol in in vitro settings. nih.gov
Table 1: Comparative Efficacy and Potency of Formoterol
| Agonist | Potency vs. Salbutamol (Guinea Pig Trachea & Human Bronchus) | Potency vs. Isoprenaline (Human Bronchus) | Onset of Action (Human Bronchus) | Duration of Action (Human Bronchus) |
|---|---|---|---|---|
| Formoterol | 50-120x more potent nih.gov | 150-200x more potent | Fast (similar to Salbutamol) | ~4.5x longer than Salbutamol |
| Salmeterol | More potent | ≥ Isoprenaline | Slower than Formoterol | >24x longer than Salbutamol |
| Salbutamol | Reference | Less potent | Fast | Reference |
Cellular Models for Receptor Desensitization and Regulation Studies
Prolonged exposure to β2-agonists can lead to receptor desensitization, a process involving receptor phosphorylation and internalization. researchgate.net Studies using cellular models have investigated this phenomenon with formoterol. High-efficacy agonists like formoterol have been shown to cause more significant receptor phosphorylation and internalization compared to low-efficacy agonists. researchgate.net
In human lung mast cells, long-term incubation with formoterol led to a significant reduction in β2-adrenoceptor density and abolished the subsequent inhibitory effect of isoprenaline on histamine (B1213489) release. nih.gov This desensitization was specific to β2-adrenoceptor-mediated pathways. nih.gov Interestingly, while formoterol is a high-efficacy agonist, some studies suggest that due to the presence of "spare receptors," it may be less sensitive to the functional consequences of receptor loss compared to low-efficacy agonists. researchgate.net In tracheal strips from ovalbumin-sensitized guinea pigs, pre-treatment with beclomethasone (B1667900) dipropionate was able to reverse the rightward shift of the formoterol dose-response curve caused by β2-receptor desensitization. nih.gov
Transepithelial Permeability Studies Across Airway Epithelial Cell Models
The permeability of formoterol across the airway epithelium has been investigated using cell culture models such as Calu-3 cells, which are considered a reliable in vitro model for the airway epithelial barrier. nih.govnih.gov Formoterol generally exhibits low transport rates across Calu-3 cell monolayers. plos.org
However, co-incubation with other therapeutic agents can influence its permeability. For instance, when applied together with budesonide (B1683875) to Calu-3 cells cultured at an air-liquid interface, the transport rate of formoterol was significantly increased. plos.org In a 3D human lung airway model co-culturing primary human lung epithelial and endothelial cells, formoterol showed an apparent permeability (Papp) of 8.5 × 10–6 cm/s with an intracellular concentration of 3.8% over a 3-hour period. acs.org
Table 2: Transepithelial Permeability of Formoterol
| Cell Model | Condition | Apparent Permeability (Papp) | Key Finding |
|---|---|---|---|
| Calu-3 | Air-Liquid Interface, with Budesonide | Increased transport plos.org | Budesonide enhances formoterol permeability. plos.org |
| 3D Human Lung Airway | Co-culture | 8.5 × 10–6 cm/s acs.org | Demonstrates permeability in a complex in vitro model. acs.org |
In Vivo Animal Models for Mechanistic Elucidation
Assessment in Models of Bronchoconstriction and Airway Hyperresponsiveness
In vivo animal models have been instrumental in confirming the bronchodilatory effects of formoterol and its impact on airway hyperresponsiveness. In conscious guinea pigs, inhaled formoterol causes a dose-related inhibition of histamine-induced bronchoconstriction. selleckchem.comnih.gov Formoterol was found to be 10-20 times more potent than both salbutamol and salmeterol in this model. nih.gov
In a mouse model of ovalbumin-induced asthma, formoterol improved bronchoconstriction but did not significantly reduce airway inflammation. mdpi.comresearchgate.net In another mouse model of severe asthma induced by Aspergillus fumigatus, inhaled formoterol significantly inhibited methacholine-induced airway hyperresponsiveness in a dose-dependent manner. acs.org Studies in asthmatic mouse models have also explored the effects of chronic formoterol administration, with some evidence suggesting it can lead to a loss of bronchoprotection. nih.govuwi.edu In anaesthetized guinea pigs, formoterol has been shown to antagonize bronchoconstricting responses to acetylcholine and ovalbumin. nih.gov
Table 3: In Vivo Effects of Formoterol in Animal Models
| Animal Model | Challenge | Effect of Formoterol | Reference |
|---|---|---|---|
| Conscious Guinea Pig | Histamine-induced bronchoconstriction | Dose-related inhibition selleckchem.comnih.gov | selleckchem.comnih.gov |
| Ovalbumin-sensitized Mouse | Airway hyperresponsiveness | Improved bronchoconstriction mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Aspergillus fumigatus-induced severe asthma Mouse | Methacholine-induced AHR | Dose-dependent inhibition acs.org | acs.org |
| Anesthetized Guinea Pig | Acetylcholine or Ovalbumin-induced bronchoconstriction | Antagonized response nih.gov | nih.gov |
Research into Skeletal Muscle Anabolic Effects and Atrophy Prevention in Rodent Models
Formoterol fumarate (B1241708), a β2-adrenergic receptor agonist, has demonstrated notable anabolic and anti-atrophic properties in skeletal muscle in various rodent models. These effects are primarily attributed to its ability to stimulate muscle protein synthesis and inhibit protein degradation pathways.
In a study involving a rat model of cancer cachexia, a condition characterized by severe muscle wasting, formoterol alone was found to reduce the loss of muscle mass by approximately half. spandidos-publications.com The research used female Wistar rats inoculated with Yoshida AH130 ascites hepatoma cells to induce cachexia. spandidos-publications.com Further investigations in cachectic tumour-bearing rats revealed that formoterol's anabolic actions may be mediated through the myostatin system. ub.edu Treatment with formoterol led to significant increases in the weights of the gastrocnemius, tibialis, and extensor digitorum longus (EDL) muscles. ub.edu This was accompanied by a decrease in the gene expression of ubiquitin, a marker for protein degradation, and a reduction in the protein content of myostatin, a negative regulator of muscle growth. ub.edu
Another study focused on simvastatin-induced myopathy in Wistar rats. ijpp.combvsalud.org Formoterol fumarate treatment was associated with reduced levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), enzymes that are elevated during muscle damage. ijpp.com Histological analysis of the biceps femoris muscle showed reduced necrosis, and cell viability was improved in the formoterol-treated group. ijpp.com These findings suggest that formoterol holds potential in preventing statin-induced muscle damage, likely through the activation of the Akt/mTOR pathway, which promotes protein synthesis and inhibits myostatin. ijpp.com
In a rat model of rheumatoid arthritis, formoterol was shown to decrease muscle wasting and inflammation. nih.gov Treatment with formoterol increased the weight, cross-sectional area, and myofiber size of the gastrocnemius muscle in both arthritic and control rats. nih.gov The mechanism appears to involve increased Akt phosphorylation and myogenin levels, along with decreased expression of myostatin, atrogin-1, and MuRF1, which are key players in muscle atrophy. nih.gov
Furthermore, in a study on dystrophic mdx mice, a model for muscular dystrophy, low-dose formoterol treatment increased the mass of the extensor digitorum longus (EDL) and soleus muscles, enlarged muscle fiber size, and enhanced the maximum force-producing capacity of skeletal muscles without increasing fatigue. nih.gov This highlights formoterol's potent anabolic effects compared to older generation β2-agonists. nih.gov
Table 1: Effects of this compound on Muscle Mass in Rodent Models An interactive data table summarizing the effects of this compound on muscle mass in different rodent models.
| Model | Key Findings | Affected Muscles | Reference |
|---|---|---|---|
| Cancer Cachexia (Rats) | Reduced muscle mass loss by ~50% | Gastrocnemius, Carcass | spandidos-publications.com |
| Cancer Cachexia (Rats) | Increased muscle weight | Gastrocnemius, Tibialis, EDL | ub.edu |
| Simvastatin-Induced Myopathy (Rats) | Reduced muscle necrosis, improved cell viability | Biceps Femoris | ijpp.com |
| Rheumatoid Arthritis (Rats) | Increased muscle weight, cross-sectional area, and myofiber size | Gastrocnemius | nih.gov |
Evaluation of this compound in Experimental Allergic Asthma Models
This compound's efficacy has been extensively evaluated in various experimental models of allergic asthma, primarily in mice. These studies aim to understand its mechanism of action in reducing airway hyperresponsiveness (AHR) and inflammation.
In a murine model of ovalbumin-induced allergic asthma, a dry powder inhaler formulation containing roflumilast (B1684550) and this compound was shown to attenuate the inflammatory process and improve lung function. researchgate.net This combination led to reduced eosinophil infiltration and airway collagen fiber content, resulting in decreased airway hyperresponsiveness. researchgate.net
Another study using an ovalbumin-sensitized and challenged Balb/c mouse model investigated a polymer-based nanoparticle carrier for formoterol. researchgate.netmdpi.com While the nanodrug formulation showed a steady in vitro release profile, in vivo application in the asthma model did not show a clear benefit over the standard drug formulation in preventing lung function deterioration and inflammation. researchgate.netmdpi.com
Research on a severe asthma mouse model induced by Aspergillus fumigatus demonstrated that inhaled formoterol significantly inhibited methacholine-induced AHR in a dose-dependent manner. acs.org However, in this particular model of severe asthma, formoterol did not show significant anti-inflammatory or metabolic modulatory effects on its own. acs.org
Computational and Theoretical Pharmacological Approaches
Computational methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, have been instrumental in elucidating the molecular basis of formoterol's interaction with its target receptors.
Molecular Docking and Dynamics Simulations of Receptor-Ligand Complexes
Molecular docking and dynamics simulations provide insights into the binding of formoterol to the β2-adrenergic receptor. core.ac.uknih.gov These studies have helped to identify the key interactions between the agonist and the receptor. The protonated nitrogen atom of formoterol forms an ionic bond with the carboxylate side chain of an aspartic acid residue (Asp113) in transmembrane domain 3 (TM3). mdpi.com The catechol-like portion of the molecule interacts with serine residues (Ser203, Ser204, and Ser207) in TM5, while the benzylic alcohol group binds to asparagine (Asn293) in TM6. mdpi.com Furthermore, a tyrosine residue (Tyr308) in TM7 has been identified to interact with the amino-substituents of formoterol. mdpi.com
Molecular dynamics simulations have also been used to investigate the membrane partitioning characteristics and the binding and unbinding mechanisms of formoterol. nih.gov These simulations suggest that formoterol's access to the binding site is through the aqueous pathway, a common route for many β2-AR agonists. nih.gov Solid-state NMR has been employed to characterize the dynamics of this compound, revealing information about processes such as phenyl ring rotation and methyl group rotational diffusion. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR studies are crucial for understanding how the chemical structure of formoterol and its analogs relates to their biological activity. fermion.fi These studies guide the design of new compounds with improved properties.
Research into long-chain formoterol analogues has explored the effect of increasing the length of the amino-substituent chain on β2-adrenoceptor activity. worktribe.com These studies have provided valuable information for optimizing the pharmacological profile of β2-agonists. worktribe.comguidetopharmacology.org
The substitution on the amino group of adrenergic drugs significantly influences their affinity for different adrenoceptor subtypes. ersnet.org Studies comparing N-alkyl and N-aralkyl substituted β-agonists have shown that the presence of a bulky, hydrophobic N-aralkyl group generally increases the affinity for α-adrenoceptors. nih.govnih.gov Specifically, N-aralkyl substitution has been found to enhance adrenolytic properties, with a more pronounced effect on α1-adrenoceptors compared to α2-adrenoceptors. nih.gov This information is critical for designing selective β2-agonists with minimal off-target effects on α-adrenoceptors.
Influence of Amino-Substituent Chain Length on Beta-2 Adrenoceptor Activity
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species
Pharmacokinetic-pharmacodynamic (PK/PD) modeling in preclinical species is a critical component in the development of inhaled drugs like this compound. These studies aim to establish a quantitative relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). catapult.org.uk For inhaled therapies, this process is particularly complex, as systemic plasma concentrations may not directly reflect the drug concentration at the target site within the lungs or the resulting therapeutic effect. sci-hub.se Preclinical PK/PD analysis helps in understanding dose-response relationships, predicting the time course of pharmacological effects, and providing a basis for translating findings across species to predict human responses. catapult.org.uknih.gov
Translational PK/PD models have been developed to bridge the gap between preclinical data and clinical outcomes. One such approach utilized a robust compartmental model that incorporated data from rats and dogs to predict the pulmonary pharmacokinetics in humans. nih.gov This model, which included a deep lung compartment, was able to successfully translate pulmonary PK across these species for a range of inhaled bronchodilators, including formoterol. nih.gov A key finding from this translational work was the correlation established between the predicted total lung concentrations of the drug and the clinical efficacy, measured by the change in Forced Expiratory Volume in 1 second (FEV₁). nih.gov The model predicted a terminal lung half-life for formoterol of approximately 4 hours, which is consistent with its clinical dosing frequency. nih.gov Furthermore, the modeling of the PK/PD relationship in guinea pigs was used to inform the model, revealing that for beta-2 agonists, the half-maximal clinical response was associated with predicted lung concentrations corresponding to a specific fraction of the in vivo potency (IC₅₀) determined in the guinea pig histamine challenge model. nih.gov
Studies in various individual animal species have provided essential data for these models.
Rats and Dogs: Investigations into the disposition and metabolism of this compound in rats and dogs have revealed species-specific pharmacokinetic profiles. Following oral administration, unchanged formoterol accounted for a much larger percentage of plasma radioactivity in dogs compared to rats, where it was only 1-3%. nih.gov The elimination half-life was also found to be considerably longer in dogs (4-6 hours) than in rats (1.7 hours). nih.gov These studies also quantified excretion pathways, noting significant biliary excretion in both species. nih.gov
Monkeys: In anesthetized rhesus monkeys, the pharmacodynamic effect of inhaled formoterol was evaluated by its ability to inhibit methacholine-induced bronchoconstriction. These studies demonstrated a dose-related bronchoprotective effect. fda.gov
Mice: Research using mouse models has explored the cellular mechanisms underlying formoterol's effects. In studies on mouse airway smooth muscle cells, formoterol-induced relaxation was found to be primarily mediated by a decrease in Ca²⁺ sensitivity, and at certain concentrations, it did not affect the frequency of Ca²⁺ oscillations. nih.gov Other mouse models of allergic lung inflammation have been used to investigate the synergistic anti-inflammatory effects when formoterol is combined with other compounds like mometasone (B142194). nih.gov
The data gathered from these diverse preclinical models are fundamental for constructing PK/PD models that can simulate drug behavior and effect, ultimately guiding the design of clinical trials.
Data Tables
The following tables present key parameters derived from preclinical studies on formoterol.
Table 1: Preclinical Pharmacokinetic Parameters of Formoterol This table summarizes key pharmacokinetic values for formoterol in different animal species.
| Parameter | Species | Value | Route of Administration | Source |
| Elimination Half-life | Dog | 4-6 hours | Intravenous/Oral | nih.gov |
| Rat | 1.7 hours | Intravenous/Oral | nih.gov | |
| Predicted Terminal Lung Half-life | Human (from preclinical model) | 4 hours | Inhalation | nih.gov |
| % Unchanged Drug in Plasma | Dog | >20% (at 12h) | Oral | nih.gov |
| Rat | 1-3% | Oral | nih.gov | |
| % Biliary Excretion | Rat | 65% | Oral | nih.gov |
| Dog | 31% | Oral | nih.gov |
Table 2: Preclinical Pharmacodynamic Parameters of Formoterol This table outlines key pharmacodynamic values demonstrating the effect of formoterol in various preclinical experimental models.
| Parameter | Model System | Effect Measured | Value | Source |
| ED₅₀ | Rhesus Monkey | Inhibition of methacholine-induced bronchoconstriction | 0.2 µg/kg | fda.gov |
| EC₅₀ | Monocyte-derived macrophages (in vitro) | Inhibition of LPS-stimulated TNF-α release | 2.4 ± 1.8 nM | ersnet.org |
| EC₅₀ | Monocyte-derived macrophages (in vitro) | Inhibition of LPS-stimulated GM-CSF release | 24.6 ± 2.1 nM | ersnet.org |
| Effect on Proteolysis | Rat isolated EDL muscle (ex vivo) | Decrease in protein degradation rate | ~20% | aacrjournals.org |
Synthetic Chemistry and Process Research of Formoterol Fumarate
Enantioselective Synthesis Methodologies
The development of enantioselective methods is crucial for producing the therapeutically active (R,R)-isomer of formoterol (B127741). Key strategies include asymmetric catalytic reduction, resolution of chiral intermediates, and the development of processes that avoid chromatographic purification.
Asymmetric Catalytic Reduction Approaches for Chiral Intermediates
Asymmetric catalytic reduction is a powerful tool for establishing the desired stereochemistry in key intermediates of formoterol synthesis. One prominent approach involves the enantioselective reduction of a bromoketone precursor, 4-benzyloxy-3-nitro-α-bromoacetophenone. ciac.jl.cn
The use of a borane-dimethylsulfide complex in the presence of a chiral oxazaborolidine catalyst, derived from (1R, 2S)-1-amino-2-indanol, has proven effective in achieving high enantioselectivity. acs.orgacs.orgresearchgate.netresearchgate.netallfordrugs.com This method yields the corresponding (R)-2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanol, a key chiral building block. Research has also explored various conformationally constrained oxazaborolidine catalysts, with the one derived from (1R, 2S)-1-amino-2-tetralol showing high efficacy in the reduction of the bromo-ketone intermediate, achieving a 96% enantiomeric excess (ee). researchgate.net
Another strategy involves the Rh-catalyzed asymmetric transfer hydrogenation of a ketone intermediate using a (S,S)-PEGBsDPEN ligand and sodium formate (B1220265) as the hydrogen source. nih.gov This reaction, performed in a mixture of PEG 2000 and water, allows for catalyst recycling. nih.gov The use of NaBH4/Me3SiCl as a reductant with a polymer-bonded (R)-diphenylpyrrolidinemethanol catalyst has also been reported for the enantioselective reduction of 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone, achieving a 95% yield and 95.4% ee. ciac.jl.cn
| Catalyst/Reagent | Precursor | Chiral Intermediate | Enantiomeric Excess (ee) | Reference |
| Oxazaborolidine from (1R, 2S)-1-amino-2-indanol / BH3·S(CH3)2 | Bromoketone 4 | (R)-bromohydrin | >99.5% (after crystallization) | acs.orgacs.org |
| (1R, 2S)-1-amino-2-tetralol derived oxazaborolidine | Bromo-ketone 1 | (R)-bromohydrin | 96% | researchgate.net |
| (S,S)-PEGBsDPEN-Rh / Sodium formate | 4-hydroxyl-3-nitro-acetophenone | Chiral secondary alcohol 4 | Not specified | nih.gov |
| Polymer-bonded (R)-diphenylpyrrolidinemethanol / NaBH4/Me3SiCl | 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone | (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol | 95.4% | ciac.jl.cn |
Resolution of Chiral Amine Intermediates
Resolution of racemic mixtures of key amine intermediates is another cornerstone of formoterol synthesis. The chiral amine, (R)-N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine, is a critical component. allfordrugs.com
A widely used method involves the resolution of the racemic N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine with a chiral resolving agent, such as (S)-mandelic acid. allfordrugs.com This process typically requires multiple crystallizations to achieve the desired enantiomeric purity of over 99.5%. google.com Another approach utilizes L-(+)-tartaric acid for the resolution. google.com Chemoenzymatic methods, employing lipases like Pseudomonas cepacia lipase (B570770) (lipase PS) and Candida antarctica lipase (CALB), have also been developed for the resolution of amine precursors. researchgate.netresearchgate.net For instance, the resolution of an amine intermediate was enhanced by using triethylamine (B128534) as a non-reactive base, which increased both the reaction rate and enantioselectivity. researchgate.net
| Resolving Agent/Method | Racemic Intermediate | Chiral Intermediate | Purity | Reference |
| (S)-Mandelic Acid | N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine | (R)-N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine | >99.5% ee | allfordrugs.comgoogle.com |
| L-(+)-Tartaric Acid | Racemic formoterol | (R,R)- and (S,S)-formoterol | Not specified | google.com |
| Lipase (e.g., CALB) | Amine precursor | Enantiomerically pure amine | Not specified | researchgate.netresearchgate.net |
Development of Chromatography-Free Synthesis Processes
To enhance the industrial feasibility and sustainability of formoterol synthesis, significant effort has been directed towards developing chromatography-free processes. acs.orgacs.orgresearchgate.netallfordrugs.com These processes rely on the strategic use of crystallization to purify intermediates and the final product, thereby avoiding costly and solvent-intensive chromatographic separations. acs.org
Strategies for Enhancing Enantio- and Diastereomeric Purity through Crystallization
Crystallization is a powerful technique for enhancing the purity of both intermediates and the final formoterol fumarate (B1241708) product. acs.org It is a key element in chromatography-free synthesis strategies. acs.org
Throughout the synthesis of (R,R)-formoterol, crystallization is employed to enrich the enantio- and diastereomeric purity of the isolated intermediates. acs.orgacs.orgresearchgate.netallfordrugs.com For instance, after the resolution of the racemic amine with mandelic acid, multiple crystallizations are necessary to achieve the desired high enantiomeric purity. google.com
A notable strategy involves leveraging polymorphism to remove impurities. The crude product of (R,R)-formoterol L-tartrate can be precipitated in a specific polymorphic form (form B). researchgate.net Warming this slurry leads to a conversion into a more stable, partially hydrated crystalline intermediate (form C), which results in a decrease in impurity levels. researchgate.net Subsequent isolation and recrystallization of form C yield the thermodynamically most stable polymorph (form A) with high purity. researchgate.net The final formoterol base can be recrystallized from a mixture of isopropanol (B130326) and water to achieve a purity of over 99.9%. google.comgoogleapis.com The fumarate salt is then formed and crystallized from a polar solvent containing water to obtain suitable solid-state properties. googleapis.comgoogle.com
Process Chemistry Research for Scalable and Sustainable Production
The transition from laboratory-scale synthesis to large-scale, industrial production of formoterol fumarate necessitates robust and sustainable process chemistry. Research in this area focuses on developing cost-effective, efficient, and environmentally friendly manufacturing processes. acs.orgacs.org
Sustainable chemistry principles are increasingly being applied to formoterol synthesis. This includes the use of greener solvents, catalyst recycling, and process intensification. energy.govcoraldrugs.com For example, the use of a polyethylene (B3416737) glycol-bound Rh catalyst in a mixture of PEG 2000 and water allows for the catalyst system to be recycled multiple times. nih.gov The development of flow chemistry processes is also being explored to improve efficiency and safety in manufacturing. acs.org Furthermore, efforts are being made to reduce waste and energy consumption by using eco-friendly solvents and catalysts. coraldrugs.com
Advanced Analytical Methodologies for Formoterol Fumarate Research
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, and several chromatographic methods have been tailored for the specific challenges presented by formoterol (B127741) fumarate (B1241708) analysis. These methods offer high resolution and sensitivity, enabling the separation and quantification of formoterol from related substances and degradation products.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used in the pharmaceutical industry due to its high resolution, sensitivity, and speed.
Stability-indicating HPLC methods are crucial for assessing the intrinsic stability of a drug substance. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. For formoterol fumarate, several stability-indicating HPLC methods have been developed.
These methods typically involve subjecting the drug to forced degradation under conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. pharmacophorejournal.com The subsequent chromatographic analysis must demonstrate that the degradation products are well-resolved from the intact drug. pharmacophorejournal.comindiandrugsonline.org For instance, one method successfully separated this compound from its degradation products formed under acidic, basic, and oxidative conditions. Another study detailed a method that could separate this compound, tiotropium (B1237716) bromide, and ciclesonide (B122086) from five unknown degradation products within a short run time of 10 minutes. mdpi.comresearchgate.net The ability to resolve these degradation products ensures that the method can accurately measure the concentration of the active drug without interference, which is a key requirement of regulatory bodies like the International Conference on Harmonisation (ICH). mdpi.com
A developed reversed-phase HPLC method for the simultaneous determination of this compound, tiotropium bromide, and ciclesonide demonstrated the separation of these active ingredients from five unidentified degradation products. mdpi.com Another study on the simultaneous estimation of this compound and mometasone (B142194) furoate showed that degradation products were well-resolved from the pure drugs, with significant differences in retention times. pharmacophorejournal.com
HPLC methods are the gold standard for the quantitative analysis of this compound in both bulk drug substance and various research formulations. These methods are validated to ensure they are accurate, precise, linear, and specific for the analyte of interest.
Several studies have reported validated HPLC methods for the quantification of this compound. For example, a reversed-phase HPLC method was developed for the simultaneous estimation of this compound and mometasone furoate, demonstrating linearity in the range of 3-9 µg/ml for this compound. pharmacophorejournal.com Another method established a linearity range of 0.75-2.25 µg/mL for this compound when estimated with mometasone furoate. The accuracy of these methods is often confirmed by recovery studies, with percentage recoveries typically falling within the range of 98-102%. pharmacophorejournal.comsemanticscholar.org These validated methods can be successfully employed for the routine quality control analysis of this compound in bulk and pharmaceutical formulations. pharmacophorejournal.comijpdr.com
Table 1: Examples of Validated HPLC Methods for this compound Quantification This table is interactive. Users can sort and filter the data.
| Co-analyte | Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| Mometasone Furoate | Enamal C18 | Acetonitrile (B52724): 0.05 M Orthophosphoric acid: Methanol (60:30:10 v/v), pH 3 | Not Specified | 3-9 | pharmacophorejournal.com |
| Mometasone Furoate | Inertsil C8 (250 × 4.6 mm, 5µ) | Ammonium acetate (B1210297) buffer (0.05M, pH 5.0): Acetonitrile (30:70) | 247 | 0.75-2.25 | |
| Tiotropium Bromide, Ciclesonide | Zorbax SB C8 (150 x 4.6 mm), 5 µm | 0.2 % v/v Perchloric acid and Acetonitrile (gradient) | 230 | Not Specified | mdpi.comnih.gov |
| Glycopyrrolate | Sunsil C18 (250 × 4.6 mm; 5 μm) | Phosphate (B84403) buffer (pH 4.5): Methanol (60:40 v/v) | 289 | 18-54 | ejbps.com |
| Budesonide (B1683875) | Hypersil ODS (125mm ×4.0mm x 5µm) | Acetonitrile: Phosphate buffer (35:65, %v/v) | 215 | Not Specified | rjptonline.orgresearchgate.net |
| None (Bulk Drug) | C-8 | Ammonium acetate: Acetonitrile (80:20, w/v) | 254 | 30-180 | semanticscholar.org |
| None (Bulk Drug) | Alltima C18 (150 x 4.6 mm) | Ammonium acetate (50 mM; pH 5.0)-ethanol (65:35, v/v) | 242 | 0.03-255 | researchgate.net |
Stability-Indicating HPLC Methodologies
Ion-Pair Chromatography for this compound and its Epimers
Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for the separation of ionic and highly polar compounds like formoterol. This technique involves the addition of an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated on a non-polar stationary phase.
A notable application of ion-pair chromatography in this compound analysis is the simultaneous determination of this compound and budesonide epimers. oup.comnih.gov In one such method, sodium dodecyl sulfate (B86663) was used as the ion-pairing reagent in a mobile phase consisting of acetonitrile and sodium acetate buffer. oup.comnih.gov This method achieved successful separation of this compound and the two epimers of budesonide (A and B) on a C-18 column. oup.com The retention times were reported as 3.22 minutes for this compound, and 6.41 and 6.91 minutes for budesonide epimers B and A, respectively. oup.comresearchgate.net This technique offers advantages such as simple buffer preparation, improved retention and separation, and the ability to simultaneously separate ionized and non-ionized solutes. oup.comresearchgate.net
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and simplicity of operation. HPTLC methods have been developed and validated for the simultaneous analysis of this compound dihydrate in combination with other drugs, such as fluticasone (B1203827) propionate (B1217596).
In a typical HPTLC method, separation is achieved on pre-coated silica (B1680970) gel 60F254 plates. core.ac.uk For the simultaneous analysis of this compound dihydrate and fluticasone propionate, a mobile phase of toluene: ethyl acetate: formic acid (7: 3: 0.1 % v/v/v) was used. Densitometric detection is commonly performed at a specific wavelength, for instance, 215 nm. The retention factors (Rf) for this compound dihydrate and fluticasone propionate were found to be 0.19 and 0.41, respectively. Linearity has been established in the nanogram range, for example, 50-350 ng/spot for both this compound dihydrate and fluticasone propionate. These methods have been validated according to ICH guidelines and are considered precise, accurate, and suitable for routine analysis. core.ac.uk
Table 2: HPTLC Method Parameters for this compound Analysis This table is interactive. Users can sort and filter the data.
| Co-analyte | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value (Formoterol) | Linearity Range (ng/spot) | Reference |
| Fluticasone Propionate | Silica gel 60F254 | Toluene: Ethyl acetate: Formic acid (7: 3: 0.1 v/v/v) | 215 | 0.19 ± 0.10 | 50-350 | |
| None (Bulk Drug) | Silica gel 60-F254 | Ethyl acetate: Methanol: Triethylamine (B128534) (3.2:1.5:0.3 v/v) | 281 | 0.51 ± 0.3 | 400-900 | core.ac.uk |
| Budesonide | Silica gel 60F254 | Toluene: Methanol: Ethyl acetate: Ammonia (8:2:2.5:0.1 v/v/v/v) | 234 | 0.67 ± 0.05 | 1000-6000 | indiandrugsonline.org |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure and can be used to identify the compound and its different solid-state forms.
One of the key spectroscopic techniques used for this compound is Nuclear Magnetic Resonance (NMR) spectroscopy . Solid-state NMR, particularly ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR, has been employed to characterize the different solid forms of this compound, including its anhydrous and dihydrate forms. nih.gov These studies can differentiate between polymorphs and solvates by identifying distinct chemical shifts for the carbon atoms in the different crystal lattices. nih.gov Furthermore, NMR relaxation time measurements can be used for the quantitative analysis of mixtures of these forms. nih.gov
UV-Visible spectrophotometry is another widely used technique for the quantitative analysis of this compound. researchgate.net A simple UV spectrophotometric method has been developed for the estimation of this compound dihydrate in phosphate buffer (pH 3) with a maximum absorbance at 214 nm. impactfactor.org Derivative spectrophotometry can also be employed to enhance the specificity of the analysis. impactfactor.org These spectrophotometric methods are often validated for linearity, accuracy, and precision and can be used for routine analysis in quality control laboratories. impactfactor.orgjocpr.com
Ultraviolet (UV) Spectrophotometry and First-Order Derivative Spectrometry
UV-Visible spectrophotometry is a widely used technique for the quantitative determination of this compound. The method is valued for its simplicity, speed, and cost-effectiveness. jetir.org In methanol, this compound exhibits a maximum absorbance (λmax) at approximately 214-217 nm. impactfactor.org One study established a method using a phosphate buffer at pH 3, identifying a λmax of 214 nm. impactfactor.org Linearity for this method was observed in the concentration range of 2-12 µg/ml. jetir.orgimpactfactor.org
First-order derivative spectrometry offers enhanced specificity and can resolve overlapping spectra in mixtures. For this compound, this technique has been successfully applied, with measurements often taken at the zero-crossing point of an interfering substance. researchgate.netscitcentral.com For instance, in a combination with glycopyrronium (B1196793) bromide, this compound was measured at 261.60 nm, the zero-crossing point of glycopyrronium bromide. scitcentral.com Another study determined this compound at 229 nm with a linearity range of 2-12 µg/ml. impactfactor.org This approach is particularly useful for the simultaneous determination of this compound and other active pharmaceutical ingredients in combined dosage forms. researchgate.nettandfonline.com
Interactive Table: UV and First-Order Derivative Spectrophotometry Parameters for this compound Analysis
| Method | Wavelength (nm) | Solvent/Medium | Linearity Range (µg/mL) | Application |
| UV Spectrophotometry | 217 | Methanol | Not specified | Simultaneous determination with Budesonide |
| UV Spectrophotometry | 214 | Phosphate Buffer (pH 3) | 2-12 | Estimation in bulk and dosage form impactfactor.org |
| UV Spectrophotometry | 214 | Sodium Phosphate Buffer | 2-12 | Estimation of this compound Dihydrate jetir.org |
| First-Order Derivative | 208.27 | Methanol | Not specified | Simultaneous determination with Glycopyrronium Bromide researchgate.net |
| First-Order Derivative | 229 | Phosphate Buffer (pH 3) | 2-12 | Estimation in bulk and dosage form impactfactor.org |
| First-Order Derivative | 261.60 | Methanol | 2-12 | Simultaneous estimation with Glycopyrronium Bromide scitcentral.com |
Infrared (IR) and Raman Vibrational Spectroscopy for Solid-State Characterization
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for the solid-state characterization of this compound. americanpharmaceuticalreview.comksu.edu.sa These methods provide detailed information about the molecular vibrations and are sensitive to changes in the crystalline structure, making them invaluable for studying polymorphs and solvates. americanpharmaceuticalreview.comresearchgate.net
Research has utilized both IR and Raman spectroscopy to investigate various solid forms of this compound, including the dihydrate, di-ethanolate, and di-isopropanolate solvates, as well as anhydrous forms. researchgate.net The vibrational spectra obtained are complex, with characteristic bands corresponding to functional groups within the molecule, such as O-H, N-H, and C=O stretching vibrations. americanpharmaceuticalreview.com For example, the infrared spectra of two different polymorphic forms can show distinct differences, particularly in the O-H stretching region and the fingerprint region below 1700 cm⁻¹. americanpharmaceuticalreview.com Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to assign vibrational modes and to better understand the solid-state structure. researchgate.net
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are definitive techniques for the structural elucidation and confirmation of this compound. nih.govresearchgate.net
Solid-state NMR (SSNMR) is particularly useful for characterizing the different solid forms of this compound, such as polymorphs and solvates. nih.govresearchgate.net It provides information on the number of molecules in the crystallographic asymmetric unit (Z') and can distinguish between different crystalline and amorphous forms. worktribe.com Studies have used ¹³C and ¹⁵N SSNMR to investigate the diethanol and diisopropanol solvates and non-solvated polymorphs of this compound. nih.govresearchgate.net These analyses can reveal differences in the hydrogen-bonding states and molecular conformations between the various forms. researchgate.net Proton (¹H) NMR has also been employed to probe the dynamics of the molecule, such as the motion of methyl groups and phenylene ring flipping. rsc.org
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for identifying and quantifying this compound, especially in complex matrices. researchgate.net This technique is crucial for impurity profiling and the analysis of related substances in pharmaceutical formulations. akjournals.com
Electrochemical Methods
Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of this compound. researchgate.net These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. acs.org
Cyclic, Linear Sweep, Differential-Pulse, and Square-Wave Voltammetry
Various voltammetric techniques have been successfully applied to the determination of this compound. researchgate.netscirp.org These include cyclic voltammetry (CV), linear sweep voltammetry, differential-pulse voltammetry (DPV), and square-wave voltammetry (SWV). researchgate.netacs.org The electrochemical oxidation of this compound has been studied over a wide pH range, and the process is typically found to be diffusion-controlled. researchgate.net
DPV and SWV are particularly sensitive techniques that have been used to develop quantitative methods for this compound in pharmaceutical dosage forms and biological fluids. researchgate.net For instance, a DPV method was developed with a limit of detection of 0.18 µM. scirp.org Another study reported quantification ranges of 8x10⁻⁶ to 6x10⁻⁵ M for both DPV and SWV methods in 0.5 M sulfuric acid. researchgate.net
Development of Electroanalytical Sensors for Research Applications
Recent research has focused on the development of novel electroanalytical sensors to enhance the sensitivity and selectivity of this compound detection. au.dkresearchgate.net These sensors often involve modifying the surface of a conventional electrode, such as a glassy carbon electrode or a carbon paste electrode, with various materials. researchgate.netbohrium.com
One example is the fabrication of a poly (methyl orange) layered carbon paste electrode (PMOLCPE). au.dkresearchgate.net This modified electrode showed enhanced electrochemical properties and a larger electrochemically active surface area compared to the bare electrode. au.dkresearchgate.net Using this sensor, the limits of detection for this compound were found to be 0.11 µM by CV and 0.09 µM by DPV. researchgate.net Another approach involved modifying a multi-walled carbon nanotube paste electrode with poly(thiazole yellow-G), which allowed for the sensitive and selective analysis of this compound. nih.gov These advanced sensors demonstrate high efficiency, stability, and reproducibility, making them suitable for research and quality control applications. au.dkresearchgate.net
Interactive Table: Performance of Electroanalytical Sensors for this compound Detection
| Sensor Type | Voltammetric Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Poly (methyl orange) layered carbon paste electrode (PMOLCPE) | Cyclic Voltammetry (CV) | 0.11 µM | 0.36 µM | au.dkresearchgate.net |
| Poly (methyl orange) layered carbon paste electrode (PMOLCPE) | Differential Pulse Voltammetry (DPV) | 0.09 µM | 0.32 µM | au.dkresearchgate.net |
| Poly(thiazole yellow-G) layered multi-walled carbon nanotube paste electrode | Differential Pulse Voltammetry (DPV) | Not specified | Not specified | nih.gov |
| Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.18 µM | Not specified | scirp.org |
Computational Chemistry in Analytical Method Development
Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in complementing experimental analytical data for this compound. researchgate.net Quantum chemical calculations are used to optimize the molecular structure of different solvate and anhydrate forms of this compound. researchgate.net
By calculating the theoretical vibrational spectra (IR and Raman), researchers can make more accurate assignments of the experimental spectral bands. researchgate.net This synergy between computational and experimental methods provides a deeper understanding of the molecular structure and solid-state properties of this compound. researchgate.net Furthermore, computational studies, such as Monte Carlo simulations, can be used to analyze the interactions between this compound and the surface of electrochemical sensors, aiding in the design of more effective analytical devices. mdpi.com
Density Functional Theory (DFT) Calculations for Structural Optimization and Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nankai.edu.cn It is a prominent theory due to its favorable balance of accuracy and computational efficiency. nankai.edu.cn In pharmaceutical research, DFT enables the precise reconstruction of electronic structures, offering theoretical guidance for optimizing drug-excipient systems. researchgate.net
Researchers have employed DFT calculations to optimize the geometry of this compound and predict its properties in various solid forms. One study utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G* basis set to perform geometry optimization on several forms of this compound: an anhydrate form (with and without intramolecular hydrogen bonding), a dihydrate, a di-ethanolate, and a di-isopropanolate form. researchgate.netchalcogen.ro
The primary goal of structural optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. fda.gov The optimized structures provide critical data on bond lengths, bond angles, and dihedral angles.
One key finding from these DFT studies was that the dihydrate form of this compound possesses the highest energy, which was attributed to a greater likelihood of intramolecular hydrogen bonding. researchgate.net This information is vital for understanding the stability and behavior of different solvates of the drug.
Table 1: DFT Methodologies for this compound Structural Analysis
| Computational Method | Basis Set | Application | Key Finding | Reference |
|---|---|---|---|---|
| Density Functional Theory (B3LYP) | 6-31G* | Geometry optimization of anhydrate, dihydrate, di-ethanolate, and di-isopropanolate forms. | The dihydrate form exhibits the highest energy, likely due to increased intramolecular hydrogen bonding. | researchgate.net |
Molecular Assignments Based on Theoretical Vibrational Frequencies
Following structural optimization, DFT can be used to calculate the theoretical vibrational spectra (Infrared and Raman) of the molecule. researchgate.netyoutube.com These calculated frequencies are instrumental in making precise molecular assignments for the experimental spectra. researchgate.net By comparing the calculated vibrational modes with those obtained from experimental FT-IR and FT-Raman spectroscopy, researchers can confidently assign specific spectral bands to the corresponding molecular motions (e.g., stretching, bending). researchgate.netchalcogen.ro
In the analysis of this compound, theoretical vibrational spectra were calculated from the optimized structures of its different forms. researchgate.net A significant number of modes in the calculated spectra could be directly matched with the experimental spectra. researchgate.net This correlation allowed for a detailed description of the vibrational modes and helped explain various spectral features, including band intensities in the stretching and bending regions. researchgate.netchalcogen.ro
This combined computational and experimental approach proved that the studied this compound specimens were likely the dihydrate form, both with and without intramolecular hydrogen bonding. researchgate.net Such quantum mechanical calculations enhance the understanding of the vibrational spectra of this compound, which is crucial for its identification and characterization in diverse pharmaceutical formulations and for studying its interactions with other components. researchgate.net
Table 2: Comparison of Theoretical vs. Experimental Vibrational Analysis
| Analysis Type | Methodology | Purpose | Outcome | Reference |
|---|---|---|---|---|
| Theoretical | DFT (B3LYP/6-31G*) | Calculate harmonic vibrational frequencies for different solvate structures. | Generated theoretical IR and Raman spectra for comparison. | researchgate.net |
| Experimental | FT-IR and FT-Raman Spectroscopy | Measure the vibrational spectra of this compound samples. | Provided experimental data for validation of theoretical models. | researchgate.net |
| Combined | Comparison of theoretical and experimental spectra | Assign vibrational modes and identify the most probable solid-state form. | Confirmed the sample was likely the dihydrate form and provided detailed mode assignments. | researchgate.netchalcogen.ro |
Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps
The electronic properties of a molecule are key to understanding its reactivity and interaction with other molecules. Frontier Molecular Orbital (FMO) theory is a fundamental concept in this domain, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. fda.gov A smaller gap suggests higher reactivity. chalcogen.ro For formoterol, the atomic orbital compositions of its frontier molecular orbitals have been investigated using DFT methods. readthedocs.io Such studies help in understanding its electronic behavior and potential interaction sites.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. wolfram.com Studies involving formoterol in combination with other drugs have utilized MEP maps to reveal potential interaction sites, showing positive potential areas around certain parts of the molecule and negative potential around others. chalcogen.ro
Table 3: Electronic Property Predictions for Formoterol
| Analytical Technique | Property Predicted | Significance | Reference |
|---|---|---|---|
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy levels and gap | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | chalcogen.roreadthedocs.io |
| Molecular Electrostatic Potential (MEP) Map | 3D charge distribution on the molecular surface | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. | chalcogen.ro |
Pharmaceutical Formulation Science: Research and Development of Delivery Systems
Design and Characterization of Novel Particulate Systems
The engineering of particulate systems is fundamental to the successful pulmonary delivery of formoterol (B127741) fumarate (B1241708). Researchers are exploring polymeric nanoparticles and engineered micro- and nanoparticles to overcome challenges related to drug stability and to achieve controlled release profiles.
Polymeric Nanoparticles for Controlled Release and Enhanced Stability (Research Phase)
Polymeric nanoparticles are a promising platform for the controlled and sustained release of formoterol. ijsra.netnih.gov These nanoparticles can protect the drug from degradation, improve its bioavailability, and allow for targeted delivery. ijsra.netnih.govfrontiersin.org
Research has focused on encapsulating formoterol fumarate within biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). nih.gov Advances in this area include the use of PEGylation (the attachment of polyethylene (B3416737) glycol) to improve the stability and circulation time of the nanoparticles. nih.gov The synthesis parameters, including the choice of polymer and emulsion characteristics, are critical in determining the final nanoparticle size, drug loading, and release kinetics. nih.gov
A key challenge in developing these formulations is the solubility of this compound. While it is only slightly soluble in water, its solubility increases in the presence of alcohols like ethanol (B145695) and methanol. nih.govresearchgate.net This property is a crucial consideration when selecting solvents for the nanoparticle preparation process. researchgate.net
To ensure stability during storage, lyophilization (freeze-drying) is often employed. The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) has been shown to be effective in preserving the size distribution of formoterol-loaded polymeric nanoparticles during this process. nih.govresearchgate.net
Table 1: Research Findings on this compound Polymeric Nanoparticles
| Parameter | Finding | Source |
| Polymer Used | Poly(lactic-co-glycolic acid) (PLGA), often PEGylated | nih.gov |
| Objective | Sustained drug release, improved stability and bioavailability | ijsra.netnih.govresearchgate.net |
| Key Challenge | Low aqueous solubility of this compound | nih.govresearchgate.net |
| Stabilization Technique | Lyophilization with cryoprotectants (sucrose, trehalose) | nih.govresearchgate.net |
| Particle Size Goal | 300-500 nm for sustained release applications | researchgate.net |
Microparticle and Nanoparticle Engineering for Pulmonary Delivery
The engineering of micro- and nanoparticles is crucial for effective pulmonary drug delivery. The goal is to produce particles with aerodynamic diameters suitable for inhalation, typically in the range of 1-5 micrometers, to ensure deposition in the deep lung. jrespharm.comnih.gov
Spray drying is a widely used technique to produce such particles. jrespharm.comresearchgate.net This method allows for the creation of smooth, spherical microparticles with a controlled size distribution. researchgate.net Research has shown that spray-dried composites of this compound and other active pharmaceutical ingredients, such as budesonide (B1683875), can result in amorphous particles with good inhalation properties. researchgate.net
Another approach involves the co-suspension of drug microcrystals with engineered porous microparticles. acs.org In this technique, micronized this compound crystals are combined with porous phospholipid particles in a propellant. acs.org This results in a stable suspension where the drug microcrystals associate with the porous carrier particles, leading to efficient and consistent dose delivery. acs.org
Table 2: Engineered Particle Characteristics for Pulmonary Delivery of this compound
| Particle Engineering Technique | Key Characteristics | Desired Outcome | Source |
| Spray Drying | Smooth, spherical, amorphous microparticles | Particles of a suitable size for inhalation | jrespharm.comresearchgate.net |
| Co-suspension with Porous Microparticles | Irreversible association of drug microcrystals with porous particles | Improved suspension stability and efficient dose delivery | acs.org |
| Homogenization and Spray Drying | Uniform particles with FFD covering the MFM surface | DPI formulation with a particle size less than 5 µm | jrespharm.com |
Advanced Inhaler Formulation Development (Research Prototypes)
The development of advanced inhaler formulations is critical for the effective delivery of this compound. Research efforts are concentrated on both dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs) to optimize drug delivery to the lungs.
Dry Powder Inhaler (DPI) Formulation Design and Particle Engineering
Dry powder inhalers (DPIs) offer several advantages, including being propellant-free and having greater formulation stability. mdpi.comnih.gov The design of DPI formulations for this compound involves careful particle engineering to ensure effective aerosolization and lung deposition. tandfonline.comcore.ac.uk
One approach is the creation of composite particles through techniques like spray drying. mdpi.com For instance, spray-dried composites of budesonide and this compound have been shown to produce particles with consistent sizes, which is crucial for dose uniformity. mdpi.com The structural features of these particles, such as corrugation and porosity, can reduce inter-particle cohesion, leading to better aerosol stability and dispersibility. mdpi.com
Another strategy involves blending micronized this compound with a carrier, such as lactose. researchgate.net The inclusion of fine-particle excipients can improve the performance of these carrier-based systems. researchgate.net The goal is to create a formulation with good flow properties to ensure consistent dosing from the DPI device. jrespharm.com
Pressurized Metered Dose Inhaler (pMDI) Formulation Strategies (e.g., Co-Suspension Delivery Technology)
Pressurized metered-dose inhalers (pMDIs) are a common platform for delivering respiratory medications. researchgate.net A significant advancement in pMDI technology for this compound is the development of co-suspension delivery technology. researchgate.netastrazeneca-us.comnih.gov
This innovative formulation approach involves suspending micronized drug crystals along with porous, low-density phospholipid particles in a hydrofluoroalkane (HFA) propellant. researchgate.netnih.govresearchgate.net This technology is designed to create a stable and uniform suspension, which helps to prevent the drug crystals from settling over time. astrazeneca-us.com The result is consistent and accurate dosing of one or more drugs from a single pMDI. researchgate.netastrazeneca-us.com
Research has demonstrated that this co-suspension technology enables the efficient delivery of this compound, with fine particle fractions exceeding 60% for a wide range of doses. acs.org It also allows for the formulation of combination products, such as a glycopyrrolate/formoterol fumarate MDI, with consistent delivery of each active ingredient. acs.orgresearchgate.net
Physicochemical Characterization of Research Formulations
The thorough physicochemical characterization of research formulations is essential to ensure their quality, stability, and performance. Various analytical techniques are employed to evaluate the properties of this compound formulations.
Comparative physicochemical characterization studies are often performed on multiple batches of both the test and reference products. fda.gov These studies typically include an assessment of the particle morphology of the emitted dose through imaging techniques to evaluate particle shape and agglomeration. fda.gov
Techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FT-IR), X-ray diffractometry (XRD), and scanning electron microscopy (SEM) are used to evaluate the solid-state properties of the formulations. jrespharm.comjrespharm.com DSC can be used to determine the thermal properties and crystallinity of the drug and excipients. researchgate.net For example, studies have shown that spray-dried this compound is amorphous, in contrast to its crystalline micronized form. researchgate.net
The particle size distribution of the formulation is a critical parameter for inhaled products and is measured to ensure it falls within the desired range for pulmonary delivery. jrespharm.com Additionally, the flow properties of dry powder formulations are assessed using measures like the Hausner ratio and Carr's index to predict their handling and dosing characteristics. jrespharm.com
Particle Size Distribution and Aerodynamic Diameter Determination
The efficacy of inhaled therapies is critically dependent on the particle size distribution (PSD) and the mass median aerodynamic diameter (MMAD) of the drug particles. For this compound, a long-acting beta2-agonist, ensuring that the particles are within the optimal respirable range of 1–5 µm is fundamental for deep lung deposition. Various formulation strategies are employed to achieve this, including traditional micronization with carrier-based systems and advanced techniques like spray drying to produce carrier-free powders.
Research into combination dry powder inhalers (DPIs), such as those containing this compound Dihydrate (FFD) and a corticosteroid like Mometasone (B142194) Furoate Monohydrate (MFM) or Budesonide, highlights the importance of particle engineering. In one study, a combination of homogenization and spray drying was used to produce a carrier-free DPI. The initial median volume diameter (Dv50) of raw MFM was 13.39 µm, which was significantly reduced through the formulation process to create particles suitable for inhalation. mdpi.com
The aerodynamic performance is a key quality attribute, often assessed using cascade impactors. For a Beclometasone Dipropionate/Formoterol Fumarate (BDP/FF) extrafine dry powder formulation delivered by the NEXThaler® device, the MMAD was found to be approximately 1.4-1.5 micrometers. mims.com This extrafine particle size is a deliberate design feature to ensure a high proportion of the drug is deposited in the lung. mims.com A radiolabelled drug deposition study confirmed that an estimated 42% of the nominal dose from this device is deposited in the lungs, with homogenous distribution. mims.com
Comparative studies are often conducted to evaluate different devices and formulations. One such study compared the aerodynamic performance of Foster NEXThaler® (BDP/FF), Seretide® Diskus®, and Symbicort® Turbohaler® at various flow rates. The NEXThaler® demonstrated consistent dose delivery and aerosolizing performance, largely independent of the patient's inspiratory flow rate. researchgate.net In another study evaluating marketed DPIs in Pakistan containing Budesonide and FFD, the MMAD was found to be in the range of 2.62 to 2.89 µm, with a geometric standard deviation (GSD) between 1.99 and 2.54, confirming their suitability for lung delivery. researchgate.net
The table below summarizes findings on the aerodynamic diameter of this compound in different DPI formulations.
Table 1: Aerodynamic Diameter of this compound in Various DPI Formulations
| Formulation/Device | Active Ingredients | MMAD (µm) | Key Findings |
|---|---|---|---|
| Foster NEXThaler® | Beclometasone Dipropionate / this compound Dihydrate | 1.4-1.5 | Extrafine aerosol with co-deposition of both components. mims.com |
| MFM+FFD DPI (Spray Dried) | Mometasone Furoate Monohydrate / this compound Dihydrate | ~1.7 - 2.2 | Appropriate size for deep lung penetration. mdpi.com |
| Marketed DPIs (Pakistan) | Budesonide / this compound Dihydrate | 2.62 - 2.89 | Compliant with pharmacopeial standards for aerodynamic size. researchgate.net |
| MDI Formulation I (Developed) | This compound / Budesonide | 3.03 ± 0.058 | Lower MMAD compared to the marketed formulation II (3.86 ± 0.058 µm). |
Solid-State Properties: Amorphous Content, Crystallinity, and Thermal Analysis (e.g., Glass Transition Temperature)
The solid-state properties of this compound, including its crystallinity and thermal behavior, are critical quality attributes that influence the stability, manufacturability, and performance of the final dosage form. This compound is often used in its dihydrate crystalline form, but processing techniques like spray drying can convert it into an amorphous state. nih.govpillbuys.com
Differential Scanning Calorimetry (DSC) is a key technique for characterizing these properties. The DSC thermogram of crystalline this compound Dihydrate (FFD) exhibits distinct thermal events. Typically, a bimodal or multi-peak endotherm is observed. One study reported a large endothermic peak around 122°C, a second onset at approximately 130°C, and a final, smaller endotherm near 147°C. pillbuys.com Another analysis described a bimodal endotherm with an initial peak at 104°C and a main peak at 130°C, with thermal decomposition occurring above 150°C. nih.gov These initial endotherms are generally attributed to the loss of water of hydration, followed by the melting of the anhydrous form. pillbuys.comresearchgate.net Thermogravimetric Analysis (TGA) supports this, showing a weight loss corresponding to the theoretical water content (4.2%) of the dihydrate form. researchgate.net
Processing can induce changes in these solid-state properties. When FFD is spray-dried, it can be rendered amorphous. researchgate.netnih.gov Amorphous materials lack the long-range molecular order of crystals, which can enhance solubility but also introduces potential physical instability. srce.hrtapi.com The amorphous form is characterized by the absence of sharp melting endotherms in DSC and the presence of a glass transition temperature (Tg). The Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, mobile state. For spray-dried amorphous this compound, the Tg has been determined to be approximately 88°C. nih.govresearchgate.net Maintaining the formulation's storage temperature well below the Tg is crucial to prevent recrystallization and ensure product stability. ondrugdelivery.com
X-ray Powder Diffraction (XRPD) is used to confirm the crystalline or amorphous nature of the material. Crystalline FFD shows multiple sharp, characteristic peaks, indicating long-range molecular order. pillbuys.commdpi.com In contrast, spray-dried amorphous this compound produces a halo pattern with no sharp peaks, confirming the lack of crystallinity. researchgate.netmdpi.com
Table 2: Thermal Properties of Crystalline and Amorphous this compound
| Form | Analytical Method | Thermal Event | Temperature (°C) | Interpretation |
|---|---|---|---|---|
| Crystalline (Dihydrate) | DSC | Endotherm 1 | ~104-122 | Loss of water of hydration. pillbuys.comnih.gov |
| Crystalline (Dihydrate) | DSC | Endotherm 2 | ~130-136 | Melting of anhydrous form. pillbuys.comresearchgate.net |
| Crystalline (Dihydrate) | DSC | Endotherm 3 | ~147-150 | Melting of a different anhydrate polymorph. pillbuys.comresearchgate.net |
| Amorphous (Spray-Dried) | DSC | Glass Transition (Tg) | ~88 | Transition from glassy to rubbery state. nih.govresearchgate.net |
Surface Morphology and Specific Surface Area Analysis
The surface morphology and specific surface area of this compound particles are pivotal characteristics that directly influence powder flow, aerosolization, and de-aggregation upon inhalation. These properties are largely dictated by the manufacturing process used to produce the particles, most commonly micronization or spray drying.
Scanning Electron Microscopy (SEM) is extensively used to visualize particle morphology. Micronized, crystalline this compound typically consists of irregularly shaped, angular particles. researchgate.net This irregular morphology can lead to strong interparticle cohesive forces, which may hinder powder flow and aerosol performance.
In contrast, particle engineering techniques like spray drying can produce particles with a more controlled morphology. Spray-dried this compound, often in combination with other active ingredients or excipients, generally results in spherical, often smooth-surfaced microparticles. nih.govpillbuys.com In some advanced formulations, such as those prepared by spray-freeze-drying, the particles can exhibit a porous, coral-like structure. nih.gov This porous and spherical nature can significantly reduce interparticle forces and improve aerodynamic properties. For instance, in a study developing a dry powder inhaler of Mometasone Furoate and this compound, SEM images showed that the spray-dried formulation consisted of uniform particles, much smaller than the large crystals of the raw material. jrespharm.com The images also suggested that the water-soluble this compound Dihydrate (FFD) coated the surface of the less soluble Mometasone Furoate Monohydrate (MFM), a feature expected to facilitate rapid bronchodilator effect. jrespharm.com
The Specific Surface Area (SSA) of a powder, often measured by the Brunauer-Emmett-Teller (BET) method, is another critical parameter. horiba.commalvernpanalytical.com It quantifies the total surface area of the powder per unit of mass (m²/g). A higher SSA generally implies greater potential for interparticle interactions. The SSA is influenced by both particle size and morphology; smaller, more irregular, or porous particles will have a higher SSA than larger, smooth, non-porous particles. While specific BET values for this compound alone are not always detailed in comparative formulation studies, the analysis is a key part of the characterization of novel DPIs. For example, in the development of a carrier-free DPI, analysis of surface morphology and area is crucial to ensure desirable flow and dispersion characteristics, which are necessary to overcome strong cohesive forces in micronized particles. mdpi.comscielo.br
Table 3: Comparison of this compound Particle Morphology
| Processing Method | Typical Morphology | Particle Shape | Surface Characteristics | Implication for Performance |
|---|---|---|---|---|
| Micronization | Crystalline | Irregular, angular | Non-uniform | Higher cohesiveness, may impact flow and de-aggregation. researchgate.net |
| Spray Drying | Amorphous | Spherical | Smooth or wrinkled | Improved flowability and aerosolization due to reduced contact points. nih.govjrespharm.com |
| Spray-Freeze-Drying | Amorphous/Porous | Porous, coral-like | High surface area, low density | Enhanced dispersion and potentially higher fine particle fraction. nih.gov |
In Vitro Biopharmaceutical Performance Assessment
Drug Release and Dissolution Profiles from Novel Formulations
While the dissolution of inhaled drugs is not a universally required regulatory test, it is a valuable tool in the development of novel formulations, particularly for sustained-release systems. researchgate.netunipr.it Understanding the rate and mechanism of drug release is crucial for predicting in vivo behavior and ensuring therapeutic efficacy. For this compound, which has a relatively high aqueous solubility, formulation strategies are often aimed at controlling or sustaining its release. mdpi.com
Novel formulations such as polymeric nanoparticles and matrix tablets have been investigated to achieve sustained release of Formoterol. In one study, Formoterol was incorporated into sustained-release matrix tablets using various polymers like Xanthan gum, Karaya gum, and HPMC K100M. ijpsjournal.comijpsjournal.com The in vitro dissolution studies, typically performed using a USP apparatus in a suitable buffer, showed that the release could be extended over 12 hours. The release kinetics were analyzed using different mathematical models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism. For one optimized formulation, Formoterol release was found to follow first-order kinetics, indicating that the release rate is dependent on the concentration of the drug remaining in the tablet. ijpsjournal.comijpsjournal.com
Another advanced approach involves encapsulating Formoterol in biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA) conjugated with Polyethylene Glycol (PEG). nih.gov The in vitro release from these nanoparticles was studied over a week. The release profile was biphasic, often characterized by an initial burst release followed by a slower, sustained phase. The manufacturing method significantly impacted the release profile; nanoparticles prepared by a single emulsion method showed a rapid burst, releasing 80% of the drug within 3 hours, whereas a double emulsion method provided a more controlled release, with only 17% released in the first 3 hours. nih.gov The release kinetics from these nanoparticle systems were best described by models indicating diffusion-based mechanisms. nih.govmdpi.com
Table 4: In Vitro Release Kinetics of Formoterol from Novel Formulations
| Formulation Type | Polymer(s) Used | Duration of Release | Release Profile | Best Fit Kinetic Model |
|---|---|---|---|---|
| Sustained Release Matrix Tablet | HPMC K100M, Xanthan Gum, Karaya Gum | 12 hours | 98.45% release | First-Order ijpsjournal.comijpsjournal.com |
| PLGA-PEG Nanoparticles (Single Emulsion) | PLGA-PEG | 144 hours | ~80% release in 3 hours | Anomalous (non-Fickian) Diffusion nih.gov |
| PLGA-PEG Nanoparticles (Double Emulsion) | PLGA-PEG | 144 hours | ~17% release in 3 hours | Quasi-Fickian Diffusion nih.gov |
In Vitro Deposition Studies (e.g., using Next Generation Impactor)
In vitro deposition studies are essential for characterizing the aerodynamic performance of Dry Powder Inhalers (DPIs) containing this compound. These studies predict where in the respiratory tract the drug particles are likely to deposit. The Next Generation Impactor (NGI) and Andersen Cascade Impactor (ACI) are the most commonly used apparatus for this purpose, separating particles into different size fractions based on their aerodynamic diameter. researchgate.netnih.gov Key performance indicators derived from these studies include the Emitted Dose (ED), Fine Particle Dose (FPD), and Fine Particle Fraction (FPF). The FPF is the percentage of the emitted dose with an aerodynamic diameter typically less than 5 µm, which corresponds to the fraction of particles capable of reaching the deep lung.
Numerous studies have used these methods to evaluate this compound formulations. In the development of a carrier-free DPI combining Mometasone Furoate Monohydrate (MFM) and this compound Dihydrate (FFD), an ACI was used to assess aerodynamic properties. The formulation, delivered via an RS01 device, yielded an FPF of approximately 69% for FFD. mdpi.com This high FPF indicates efficient aerosolization and delivery of respirable particles. mdpi.com
The performance of combination products is often highly dependent on the inhaler device itself. A study comparing Foster NEXThaler® with Seretide® Diskus® and Symbicort® Turbohaler® using an NGI found that the NEXThaler® was capable of delivering around 50% of extra-fine particles (a subset of the FPF) relative to the delivered dose, and its performance was consistent across a range of inspiratory flow rates from 30 to 90 L/min. researchgate.net This flow rate independence is a desirable feature, as it suggests consistent drug delivery regardless of the patient's inhalation effort.
Stability studies also utilize impactor measurements to ensure consistent performance over the product's shelf life. A study on a this compound DPI found that while the Uniformity of Delivered Dose (UDD) remained stable, there was a significant reduction in FPF values after 3 months at accelerated stability conditions (40°C/75% RH). ijpsjournal.com
Table 5: In Vitro Deposition Data for this compound Formulations
| Formulation / Device | Impactor Used | Flow Rate (L/min) | FPD (µg) | FPF (%) | Key Findings |
|---|---|---|---|---|---|
| MFM+FFD DPI / RS01 Device | ACI | 60 | 0.26 ± 0.02 | 69.15 ± 4.41 | High FPF achieved with a carrier-free spray-dried formulation. mdpi.com |
| Foster NEXThaler® | NGI | 30-90 | Not Specified | ~50% (extra-fine) | Performance was largely independent of the inspiratory flow rate. researchgate.net |
| Foradil® Aerolizer® | NGI | 60 | 3.5 ± 0.2 | 29.5 ± 1.6 | Data from a study comparing full vs. abbreviated impactors. |
| Budesonide/Formoterol DPI | MSLI | Not Specified | Not Specified | 31.57 - 34.87 | Evaluation of marketed products showing compliance with standards. researchgate.net |
Evaluation of Pharmaceutical Equivalence through In Vitro Methods
In vitro methods are fundamental for establishing the pharmaceutical equivalence between a generic or new formulation of this compound and a reference product. thieme-connect.com Regulatory bodies often accept a demonstration of equivalence based on a series of comparative laboratory tests, which can reduce the need for extensive clinical trials. These tests focus on critical quality attributes that determine the safety and efficacy of an inhaled product.
The core components of an in vitro equivalence study for a this compound DPI typically include: identification and quantification of the active ingredient, determination of delivered dose uniformity, and a comparison of the aerodynamic particle size distribution (APSD). High-Performance Liquid Chromatography (HPLC) is the standard method for assaying the drug content. researchgate.net Delivered dose uniformity is assessed using a Dosage Unit Sampling Apparatus (DUSA) to ensure that each actuation delivers a consistent amount of the drug.
The most critical test for equivalence of inhaled products is the comparison of the APSD, performed using a multi-stage cascade impactor like the ACI or NGI. researchgate.net The goal is to demonstrate that the test and reference products deliver a similar amount of drug to each stage of the impactor, which implies they will have a similar deposition pattern in the lungs. The Fine Particle Fraction (FPF) is a key metric for comparison.
Table 6: Comparative Data for In Vitro Pharmaceutical Equivalence Study
| Parameter | Test Formulation (Budesonide/Formoterol) | Reference Formulation (Budesonide/Formoterol) | Acceptance Criteria/Interpretation |
|---|---|---|---|
| Formoterol Content | 103.8% of label | 104.5% of label | Within acceptable pharmacopeial limits. researchgate.net |
| Delivered Dose Uniformity (Formoterol) | 10.2 µg | 11.1 µg | Within recommended range (75-125% of label). researchgate.net |
| Fine Particle Fraction (FPF) for Formoterol (<5 µm) | 56% | 52% | Considered similar, demonstrating bioequivalence in vitro. researchgate.net |
| Mass Median Aerodynamic Diameter (MMAD) | Suitable for DPI use | Suitable for DPI use | Both formulations produced particles of an appropriate size for inhalation. researchgate.net |
Solid-State Research and Polymorphism of this compound
The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is a critical area of study in pharmaceutical sciences. These different solid-state forms, or polymorphs, of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, and dissolution rate. jocpr.comtapi.com Such variations can significantly influence the manufacturing process, shelf-life, and bioavailability of a drug product. jocpr.comtapi.comepo.org Consequently, comprehensive solid-state research is essential to identify and characterize the different polymorphic and solvated forms of an API like this compound to ensure the development of a stable and effective formulation. tapi.commaterialsciencejournal.org
Investigation of Solvate (e.g., Dihydrate, Di-ethanolate, Di-isopropanolate) and Anhydrate Crystal Forms
Research has revealed that this compound can exist in various solid-state forms, including anhydrates and solvates. researchgate.netnih.gov A polymorph screening study utilizing twelve different solvents identified three anhydrate forms, a dihydrate, a di-ethanolate, a di-isopropanolate, and a dibenzylalcoholate. researchgate.netnih.gov This highlights the compound's capacity to form multiple crystalline structures depending on the solvent environment. researchgate.netacs.org
The dihydrate form is of particular interest as it is often the commercially available form. epo.orgdrugs.com It is described as a white to yellowish crystalline powder. drugs.com Studies have shown that the dihydrate is the most stable solid form due to its ability to form efficient hydrogen bonds between the formoterol and fumarate ions, leading to a well-packed crystal structure. researchgate.net The molecular formula of this compound dihydrate is (C₁₉H₂₄N₂O₄)₂•C₄H₄O₄•2H₂O, with a molecular weight of 840.91. drugs.com
Investigations into alcohol solvates , specifically the di-ethanolate and di-isopropanolate, have also been conducted. researchgate.netnih.gov The formation of an ethanolate (B101781) has been observed to decrease the solubility of this compound in ethanol-water mixtures at ethanol volume fractions greater than 50%. researchgate.netnih.gov The solid-state structures of the ethanol and isopropanol (B130326) solvates have been examined using techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These studies help in understanding the structural and dynamic properties of these solvated forms. researchgate.net
In addition to the solvates, multiple anhydrate crystal forms of this compound have been identified. researchgate.netnih.gov One study identified three distinct anhydrates. researchgate.net Another study reported on two non-solvated polymorphs, Form A and Form C, which were investigated using solid-state NMR. researchgate.net The uncharacterized structure of the asolvate Form C was found to have a single formoterol ion and half a fumarate ion in its asymmetric unit. nih.gov The melting point of an anhydrate polymorph, referred to as "anhydrate B," obtained from 99.5% (v/v) ethanol, was reported to be 150 °C. pillbuys.com
The existence of these various forms underscores the importance of the crystallization solvent in determining the resulting solid-state form of this compound. researchgate.net
| Form | Solvating Agent | Key Research Findings |
| Dihydrate | Water | Considered the most stable solid form due to efficient hydrogen bonding. researchgate.net It is a white to yellowish crystalline powder. drugs.com |
| Di-ethanolate | Ethanol | Formation can decrease solubility in ethanol-water mixtures with high ethanol content. researchgate.netnih.gov Its structure has been studied using solid-state NMR. nih.govresearchgate.net |
| Di-isopropanolate | Isopropanol | Identified as a solvated form of this compound. researchgate.netnih.gov Its structure has also been investigated via solid-state NMR. nih.govresearchgate.net |
| Anhydrate Forms | None | Multiple anhydrate polymorphs (e.g., Form A, Form C, "anhydrate B") have been identified with different properties. researchgate.netresearchgate.netpillbuys.com |
Impact of Polymorphism on Formulation Stability and Performance in Research Studies
The existence of different polymorphs of this compound has significant implications for the stability and performance of its pharmaceutical formulations. jocpr.com The physicochemical properties of a specific polymorph can directly affect the drug product's quality, safety, and efficacy. tapi.com
Stability is a primary concern, as a thermodynamically unstable form may convert to a more stable form over time, especially when exposed to heat or humidity. materialsciencejournal.org This transformation can alter the physical and chemical properties of the drug product. epo.org For instance, the dihydrate form of this compound is considered the most thermodynamically stable crystalline form, which is a desirable characteristic for a formulation. researchgate.net However, processing methods like spray drying can lead to the formation of amorphous (non-crystalline) material, which is generally less stable than its crystalline counterparts. pillbuys.com Studies on dry powder inhaler (DPI) formulations have shown that the physical form of this compound can influence the stability and aerodynamic performance of the product. medcraveonline.com For example, the presence of the dihydrate form was suggested to potentially mitigate moisture uptake during stability studies, which could affect the fine particle fraction (FPF). medcraveonline.com
Performance , particularly dissolution rate and bioavailability, is also heavily influenced by polymorphism. tapi.comepo.org Different polymorphs can exhibit different solubilities. tapi.com For example, for the L-(+)-tartrate salt of (R,R)-formoterol, two polymorphs were identified with different aqueous solubilities, which would be expected to affect their dissolution rates. google.com While the most thermodynamically stable polymorph is often chosen for formulations, a metastable form with higher solubility might be selected to enhance bioavailability. tapi.com The choice of polymorph is a critical decision in formulation development to ensure consistent and reproducible drug delivery. jocpr.com
Research has employed various analytical techniques to study the impact of polymorphism. Differential Scanning Calorimetry (DSC) is used to investigate the thermal properties and phase transitions of different forms. pillbuys.com For this compound dihydrate, DSC analysis shows endothermic peaks corresponding to dehydration and melting. researchgate.netpillbuys.com Solid-state NMR has been instrumental in characterizing the structure and dynamics of different solvates and polymorphs, providing insights into their molecular-level behavior. researchgate.netnih.govworktribe.com These detailed characterizations are crucial for selecting the appropriate polymorph and developing robust and reliable formulations. materialsciencejournal.org
| Property | Impact of Polymorphism | Research Findings |
| Stability | Different polymorphs have varying thermodynamic stability. Unstable forms can convert to more stable ones, affecting product shelf-life. epo.orgmaterialsciencejournal.org | The dihydrate form of this compound is thermodynamically stable. researchgate.net Processing can induce transformations to less stable amorphous forms. pillbuys.com |
| Performance (Dissolution & Bioavailability) | Polymorphs can have different solubilities and dissolution rates, which can alter the drug's bioavailability. tapi.comepo.org | Different polymorphs of (R,R)-formoterol L-tartrate exhibit different solubilities. google.com |
| Formulation Properties | The physical properties of polymorphs can affect manufacturing processes and the performance of the final dosage form, such as in dry powder inhalers. tapi.commedcraveonline.com | The physical form of this compound impacts the fine particle fraction in DPI formulations during stability studies. medcraveonline.com |
Q & A
Q. What guidelines ensure reproducibility in reporting this compound’s pharmacokinetic data?
- Methodological Answer : Follow the FDA’s "Guidance for Industry: Bioanalytical Method Validation" (2018). Include:
- Chromatograms with baseline separation.
- Stability data under storage conditions (-80°C).
- Cross-validation with independent labs.
Tables must list LLOQ, accuracy, and precision metrics .
Conflict Resolution & Peer Review
Q. How can researchers reconcile conflicting in vivo and in vitro findings on this compound’s anti-inflammatory effects?
Q. What strategies mitigate bias in systematic reviews of this compound’s mortality risk in asthma?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
